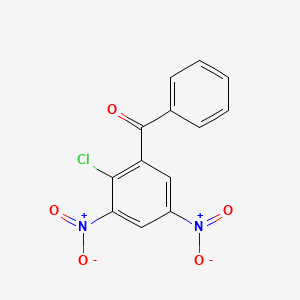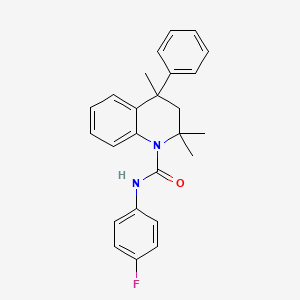![molecular formula C28H40N4O5S B11186641 2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate](/img/structure/B11186641.png)
2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F44-A13 is an orally active and highly selective farnesoid X receptor antagonist. It has shown significant potential in optimizing cholesterol metabolism and reducing its activity by inducing the expression of cytochrome P450 family 7 subfamily A member 1. This compound has been studied for its ability to reduce levels of cholesterol, triglycerides, and low-density lipoprotein cholesterol in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F44-A13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of F44-A13 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
F44-A13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in F44-A13.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
F44-A13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of farnesoid X receptor in cholesterol metabolism.
Biology: Investigated for its effects on lipid metabolism and its potential to modulate gene expression related to cholesterol homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic diseases associated with lipid disorders, such as hypercholesterolemia and non-alcoholic fatty liver disease.
Industry: Utilized in the development of new drugs targeting farnesoid X receptor and related pathways
Mechanism of Action
F44-A13 exerts its effects by antagonizing the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and cholesterol metabolism. By binding to this receptor, F44-A13 inhibits its activity, leading to the induction of cytochrome P450 family 7 subfamily A member 1 expression. This results in enhanced cholesterol metabolism and reduced levels of cholesterol, triglycerides, and low-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Obeticholic Acid: Another farnesoid X receptor agonist used in the treatment of primary biliary cholangitis.
GW4064: A synthetic farnesoid X receptor agonist studied for its effects on lipid metabolism.
T0901317: A dual agonist for liver X receptor and farnesoid X receptor, investigated for its role in cholesterol homeostasis
Uniqueness of F44-A13
F44-A13 is unique due to its high selectivity and oral activity as a farnesoid X receptor antagonist. Its ability to induce cytochrome P450 family 7 subfamily A member 1 expression and optimize cholesterol metabolism sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H40N4O5S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[2-[[tert-butylcarbamoyl(cyclopropylmethyl)amino]methyl]-5-(diethylamino)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C28H40N4O5S/c1-7-31(8-2)24-14-11-22(19-32(18-21-9-10-21)27(34)30-28(4,5)6)26(17-24)37-38(35,36)25-15-12-23(13-16-25)29-20(3)33/h11-17,21H,7-10,18-19H2,1-6H3,(H,29,33)(H,30,34) |
InChI Key |
ARHQGFNNEONRES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CN(CC2CC2)C(=O)NC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11186564.png)
amine](/img/structure/B11186576.png)
![3-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11186579.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11186586.png)
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11186593.png)
![2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B11186613.png)
![1-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11186616.png)
![Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11186622.png)

![(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B11186629.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11186633.png)
![7-(furan-2-yl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186637.png)
![3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11186642.png)
